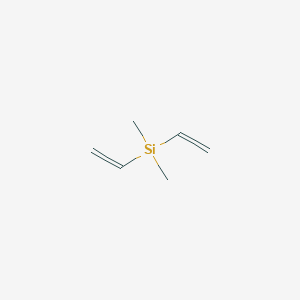

Dimethyldivinylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(ethenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Si/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHCILLLMDEFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146997 | |

| Record name | Dimethyldivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyldivinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10519-87-6 | |

| Record name | Diethenyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldivinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldivinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyldivinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldivinylsilane (DM dvs), with the chemical formula C₆H₁₂Si, is a pivotal organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two vinyl groups.[1] This unique structure imparts a versatile reactivity, making it a valuable building block in a wide array of applications, including the synthesis of silicone polymers, as a crosslinking agent, and in the formulation of specialty coatings and adhesives.[2] Its vinyl functionalities are particularly susceptible to addition reactions, most notably hydrosilylation, allowing for the formation of complex organosilicon structures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, complete with detailed experimental protocols and visual representations of key chemical transformations.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Si | [1] |

| Molecular Weight | 112.24 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 81-82 °C | [3] |

| Density | 0.733 g/cm³ at 25°C | [3] |

| Refractive Index (n_D^20) | 1.4187 | [3] |

Spectroscopic Properties

The structural elucidation of this compound and its reaction products relies heavily on various spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and vinyl protons. The methyl protons (Si-CH₃) typically appear as a singlet in the upfield region. The vinyl protons (-CH=CH₂) will present as a more complex multiplet system in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the vinyl carbons.

-

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon environment and is a powerful tool for monitoring reactions involving the silicon center.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected peaks include those for C-H stretching in the methyl and vinyl groups, C=C stretching of the vinyl group, and Si-C stretching.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of methyl and vinyl groups.

Chemical Reactivity and Transformations

This compound's reactivity is dominated by its vinyl groups, which readily participate in addition reactions.

Hydrosilylation

A cornerstone of its application is the hydrosilylation reaction, where a silicon-hydride bond adds across the carbon-carbon double bond of the vinyl group. This reaction is typically catalyzed by platinum complexes and is fundamental to the formation of silicone networks.

Caption: General workflow of a platinum-catalyzed hydrosilylation reaction involving this compound.

Synthesis

This compound is commonly synthesized via a Grignard reaction, where a vinyl Grignard reagent reacts with dimethyldichlorosilane.

Caption: Synthesis pathway of this compound via a Grignard reaction.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from dimethyldichlorosilane and vinylmagnesium bromide.

Materials:

-

Dimethyldichlorosilane (Me₂SiCl₂)

-

Vinylmagnesium bromide (CH₂=CHMgBr) solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard Schlenk line glassware

Procedure:

-

A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet is assembled.

-

Dimethyldichlorosilane is dissolved in anhydrous THF in the reaction flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of dimethyldichlorosilane over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Spectroscopic Characterization

¹H, ¹³C, and ²⁹Si NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approx. 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.6 mL) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence with NOE.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

-

²⁹Si NMR Parameters:

-

Pulse Program: Inverse-gated proton-decoupled single-pulse sequence to suppress the NOE for quantitative analysis.

-

Number of Scans: 512

-

Relaxation Delay: 10.0 s

-

Acquisition Time: 2.0 s

-

FTIR Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in hexane (B92381) (1 mg/mL) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Source Temperature: 230 °C.

-

Determination of Physical Properties

Boiling Point (Micro Method)

-

A small amount of this compound (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube upon cooling.[4][5]

Density (Pycnometer Method)

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and the mass is recorded.

-

The pycnometer is then emptied, cleaned, and filled with distilled water, and its mass is determined.

-

The density of this compound is calculated using the known density of water at the measurement temperature.[6][7]

Refractive Index (Abbe Refractometer)

-

A few drops of this compound are placed on the prism of an Abbe refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded.[8]

Conclusion

This compound is a versatile and reactive organosilicon monomer with a well-defined set of chemical and physical properties. Its utility in polymer chemistry and materials science is largely due to the reactivity of its vinyl groups, particularly in hydrosilylation reactions. The experimental protocols provided herein offer a robust framework for the synthesis, characterization, and property determination of this important compound, enabling further research and development in the field of organosilicon chemistry.

References

- 1. This compound | C6H12Si | CID 66339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chymist.com [chymist.com]

- 6. ised-isde.canada.ca [ised-isde.canada.ca]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. ABBE Refractometer | Refractometer | Labmate [labmate.com]

An In-Depth Technical Guide to the Synthesis of Dimethyldivinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for dimethyldivinylsilane, a versatile organosilicon compound with significant applications in the production of silicone polymers, crosslinking agents, and as an intermediate in organic synthesis. This document details two core methodologies: the Grignard reaction and a two-step approach commencing with the Direct Process.

Grignard Reaction Synthesis

The Grignard reaction is a widely utilized and reliable method for the laboratory-scale synthesis of this compound. This pathway involves the reaction of dichlorodimethylsilane (B41323) with a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride.

Experimental Protocol

Objective: To synthesize this compound via the Grignard reaction.

Materials:

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Magnesium (Mg) turnings

-

Vinyl bromide (CH₂=CHBr) or Vinyl chloride (CH₂=CHCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (catalyst)

-

Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be flame-dried and cooled under an inert atmosphere (nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.

-

Add a small amount of anhydrous solvent (diethyl ether or THF) to cover the magnesium.

-

Prepare a solution of vinyl bromide or vinyl chloride in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the vinyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

-

Once initiated, add the remaining vinyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.

-

-

Reaction with Dichlorodimethylsilane:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of dichlorodimethylsilane in the anhydrous solvent to the dropping funnel.

-

Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Dichlorodimethylsilane | 1.0 mol | [1] |

| Vinylmagnesium bromide/chloride | 2.1 - 2.4 mol | [1] |

| Solvent | Anhydrous THF or Diethyl Ether | [2][3] |

| Reaction Conditions | ||

| Grignard Formation Temperature | Reflux | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 4 - 6 hours | [1] |

| Product | ||

| Yield | 74 - 91% | [2] |

| Purity | >95% after distillation | |

| Boiling Point | 82-83 °C |

Synthesis Pathway Diagram

Direct Process and Subsequent Vinylation

The Direct Process, also known as the Müller-Rochow process, is the primary industrial method for synthesizing methylchlorosilanes, including the key precursor dichlorodimethylsilane. This is followed by a vinylation step, typically a Grignard reaction as described above, to produce this compound.

Step 1: Direct Process for Dichlorodimethylsilane

Objective: To synthesize dichlorodimethylsilane from silicon and methyl chloride.

Experimental Protocol (Industrial Scale):

Materials:

-

Silicon (metallurgical grade, finely ground)

-

Methyl chloride (CH₃Cl)

-

Copper catalyst (e.g., copper(I) chloride or copper oxide)

Procedure:

-

A fluidized bed reactor is charged with finely ground silicon and a copper-based catalyst.

-

The reactor is heated to a temperature of approximately 280-350 °C.

-

A stream of methyl chloride gas is passed through the heated, fluidized bed.

-

The reaction produces a mixture of methylchlorosilanes, with dichlorodimethylsilane being the major product. Other products include methyltrichlorosilane (B1216827) (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and methylhydrodichlorosilane (CH₃SiHCl₂).

-

The product mixture exits the reactor as a vapor and is condensed.

-

The individual methylchlorosilanes are separated by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Silicon | Stoichiometric excess | |

| Methyl Chloride | Continuous feed | |

| Catalyst | Copper-based (e.g., CuCl) | |

| Reaction Conditions | ||

| Temperature | 280 - 350 °C | |

| Pressure | Atmospheric | |

| Product Distribution (Typical) | ||

| Dichlorodimethylsilane | 70 - 90% | |

| Methyltrichlorosilane | 5 - 15% | |

| Trimethylchlorosilane | 3 - 7% | |

| Other Silanes | 1 - 5% |

Step 2: Vinylation of Dichlorodimethylsilane

The dichlorodimethylsilane obtained from the Direct Process is then subjected to a vinylation reaction, most commonly the Grignard reaction as detailed in Section 1, to yield this compound.

Synthesis Pathway Diagram

Summary and Comparison of Synthesis Pathways

| Feature | Grignard Reaction | Direct Process & Vinylation |

| Scale | Laboratory | Industrial |

| Starting Materials | Dichlorodimethylsilane, Vinyl Halide | Silicon, Methyl Chloride, Vinyl Halide |

| Number of Steps | One | Two |

| Selectivity | High for this compound | Produces a mixture of methylchlorosilanes |

| Yield | High (74-91%) for the vinylation step | High overall throughput |

| Conditions | Mild (0 °C to reflux) | High temperature (280-350 °C) |

| Advantages | High purity, good for smaller scale | Cost-effective for large scale production |

| Disadvantages | Requires pre-formed Grignard reagent | High energy input, complex product separation |

This guide provides the foundational knowledge for the synthesis of this compound, catering to both research and industrial perspectives. The choice of synthesis pathway is dependent on the desired scale of production, available starting materials, and the required purity of the final product.

References

Physical properties of Dimethyldivinylsilane (boiling point, density).

An In-depth Technical Guide to the Physical Properties of Dimethyldivinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 10519-87-6), a versatile organosilicon compound. The information presented herein is intended for use by professionals in research, development, and manufacturing who utilize this compound in their work. This compound is a critical reagent in various industrial applications, particularly as a crosslinking agent in the production of silicone polymers, enhancing the mechanical and thermal stability of elastomers.[1]

Core Physical Properties

This compound is a colorless, clear liquid at room temperature.[1] Its fundamental physical characteristics, boiling point and density, are crucial for its handling, storage, and application in chemical synthesis and material science.

Data Summary

The quantitative physical data for this compound are summarized in the table below. The values represent a consensus from multiple literature and commercial sources.

| Physical Property | Value | Conditions |

| Boiling Point | 79-82 °C | At standard atmospheric pressure (760 mmHg)[2][3][4] |

| 87.1 °C | At 760 mmHg[5] | |

| Density | 0.731 g/mL | At 25 °C[3][4][5] |

| 0.74 g/mL | Not specified[1] | |

| 0.741 g/cm³ | At 25 °C[2] | |

| Molecular Formula | C₆H₁₂Si | |

| Molecular Weight | 112.25 g/mol | [1][4] |

Experimental Protocols

The determination of the physical properties of a liquid compound like this compound follows established laboratory methodologies. While specific experimental reports for this compound are not detailed in the general literature, the following standard protocols are applicable.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a sample is heated, and the temperature at which rapid boiling occurs is observed as a continuous stream of bubbles.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube)

-

Bunsen burner or other heat source

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the sample tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the sample tube.

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly by convection.[6]

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6]

-

The atmospheric pressure should be recorded as it affects the boiling point.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

Principle: Density is defined as mass per unit volume. The method involves determining the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (of known volume)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium. This is to ensure the volume is precisely known at the specified temperature.[3][4][5]

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again to determine the mass of the liquid.

-

The density is calculated using the formula: Density = (Mass of liquid) / (Volume of pycnometer) Where Mass of liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)

Visualized Workflow

The logical workflow for the experimental determination of the physical properties of this compound is depicted below.

Caption: Experimental workflow for determining boiling point and density.

References

Understanding the reactivity of Dimethyldivinylsilane's vinyl groups.

An In-Depth Technical Guide to the Reactivity of Dimethyldivinylsilane's Vinyl Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the vinyl groups in this compound, a versatile building block in organic synthesis and polymer chemistry. The reactivity of its silicon-vinyl (Si-CH=CH₂) functionalities allows for a diverse range of transformations, making it a valuable precursor for the synthesis of advanced materials and complex molecules. This document details key reaction types, including hydrosilylation, various polymerization methods, and palladium-catalyzed cross-coupling reactions.

Hydrosilylation

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across the double bond of the vinyl group. This reaction is a highly efficient method for forming stable silicon-carbon bonds and is widely used in the curing of silicone polymers and the synthesis of organosilanes.[1][2] The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum.[1][2]

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3][4] This catalytic cycle involves the following key steps:

-

Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride species.

-

Olefin Coordination: The vinyl group of this compound coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either a linear (anti-Markovnikov) or a branched (Markovnikov) product.

-

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final product and regenerate the platinum(0) catalyst.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data on Hydrosilylation

The efficiency and regioselectivity of the hydrosilylation of this compound are highly dependent on the choice of catalyst. While platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are common, other transition metals have also been explored.

| Catalyst | Substrate 1 | Substrate 2 | Yield of 1 | Yield of 2 | Reference |

| Speier's Catalyst | Allyl Chloride | HSiCl₃ | 20% | 32% | [2] |

| Karstedt's Catalyst | Allyl Chloride | HSiCl₃ | 15% | 13% | [2] |

| [Rh(μ-Cl)(dppbz)]₂ | Allyl Chloride | HSiCl₃ | >95% | Trace | [2] |

Note: The data above is for the hydrosilylation of allyl chloride, a model substrate, to highlight the differences in catalyst performance. Similar trends in reactivity and selectivity are expected for the hydrosilylation of this compound.

Experimental Protocol for Hydrosilylation

Materials:

-

This compound

-

Rhodium catalyst precursor, e.g., [Rh(μ-Cl)(dppbzF)]₂

-

Toluene (B28343) (anhydrous)

-

Mesitylene (internal standard)

-

Nitrogen atmosphere apparatus

-

Schlenk line or glovebox

Procedure:

-

Under a nitrogen atmosphere, a stock solution of the rhodium catalyst in toluene (0.5 mM) is prepared.

-

To a 10 mL screw-capped vial equipped with a stir bar, add the desired amount of the catalyst stock solution.

-

Remove the toluene in vacuo.

-

Add this compound (1.0 mmol) and trichlorosilane (3.0 mmol) to the vial.

-

The reaction mixture is stirred at 60 °C for 20 hours.

-

After cooling to room temperature, an internal standard (mesitylene, 0.10 mmol) is added.

-

The yield of the product is determined by ¹H NMR spectroscopy.[2]

Polymerization of this compound

The vinyl groups of this compound allow it to act as a monomer in various polymerization reactions, leading to the formation of silicon-containing polymers with unique properties.

Anionic Polymerization

Anionic polymerization, initiated by organolithium reagents such as n-butyllithium (n-BuLi), can be used to polymerize this compound. This method offers good control over the molecular weight and dispersity of the resulting polymer.

Experimental Protocol for Anionic Polymerization:

Materials:

-

This compound (rigorously purified)

-

n-Butyllithium (n-BuLi) in hexane

-

Cyclohexane (B81311) (anhydrous, polymerization grade)

-

Methanol (for termination)

-

High-vacuum apparatus and Schlenk line

Procedure:

-

Purification: this compound and cyclohexane must be rigorously purified to remove any protic impurities. This is typically done by distillation from a suitable drying agent (e.g., CaH₂) followed by exposure to a scavenging agent like a solution of n-BuLi.

-

Initiation: In a high-vacuum reactor, the purified cyclohexane is distilled in, followed by the purified this compound monomer. The reactor is cooled to the desired temperature (e.g., 0 °C).

-

A calculated amount of n-BuLi solution is added via syringe to initiate the polymerization. The reaction mixture is stirred under an inert atmosphere.

-

Propagation: The polymerization is allowed to proceed for a set amount of time, during which the polymer chains grow.

-

Termination: The polymerization is terminated by the addition of a protic agent, such as methanol.

-

Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.[5][6]

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization that utilizes olefin metathesis to form polymers from α,ω-dienes. This compound can undergo ADMET polymerization in the presence of a suitable catalyst, such as a Grubbs catalyst, to yield unsaturated polycarbosilanes.[7]

Reaction Mechanism:

The ADMET polymerization proceeds through a series of metathesis reactions between the terminal vinyl groups of the monomer and the growing polymer chains, with the release of ethylene (B1197577) gas driving the reaction to completion.

Caption: General scheme for the ADMET polymerization of this compound.

Quantitative Data on ADMET Polymerization:

The molecular weight of the resulting polymer can be controlled by the reaction conditions and the choice of catalyst.

| Monomer | Catalyst | Molar Ratio (Monomer:Catalyst) | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Diallyldimethylsilane | Grubbs' 2nd Gen. | 100:1 | 80 | 8,400 | 1.75 | [8] |

| Diallyldimethylsilane | Grubbs' 1st Gen. | 100:1 | 80 | 6,600 | 1.77 | [8] |

| Bis(10-undecenoate) with Isosorbide | Grubbs' 2nd Gen. | 1000:1 | 90 | 71,400 | 2.2 | [9] |

Note: The data above is for similar diene monomers and illustrates the typical molecular weights and polydispersity indices (PDI) that can be achieved through ADMET polymerization.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl groups of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction and its variants.

The Heck Reaction

In a Heck reaction, a vinyl group couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a substituted alkene.[10][11]

Reaction Mechanism:

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[12]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol for the Heck Reaction:

Materials:

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere apparatus

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add palladium(II) acetate (2 mol%), iodobenzene (1.0 mmol), and DMF (5 mL).

-

Add this compound (1.2 mmol) and triethylamine (2.0 mmol) to the mixture.

-

The reaction is heated to 100 °C and stirred for 24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired substituted vinylsilane.[13][14]

The Silyl-Heck Reaction

A variation of the Heck reaction is the silyl-Heck reaction, where a silyl (B83357) halide is coupled with an alkene. This reaction provides a direct route to vinylsilanes and allylsilanes.

Quantitative Data for Silyl-Heck Reaction:

| Alkene | Silylating Agent | Catalyst System | Yield | Reference |

| 4-tert-butylstyrene | Me₃Si-Cl/LiI | Pd₂(dba)₃ / tBuPPh₂ | High | [6] |

| Styrene | TMSI | Pd₂(dba)₃ / tBuPPh₂ | 95% | |

| 4-Fluorostyrene | TMSI | Pd₂(dba)₃ / tBuPPh₂ | 96% |

Conclusion

The vinyl groups of this compound exhibit a rich and versatile reactivity, enabling a wide array of chemical transformations. Key reactions such as hydrosilylation, anionic and ADMET polymerization, and palladium-catalyzed cross-coupling reactions provide powerful tools for the synthesis of novel organosilicon compounds and polymers. The ability to precisely control these reactions through the choice of catalysts and reaction conditions makes this compound an invaluable component in the toolkit of researchers and professionals in materials science and drug development.

References

- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Unsaturated Silyl Heterocycles via an Intramolecular Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. materials.uoi.gr [materials.uoi.gr]

- 6. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters [mdpi.com]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hydrosilylation reaction of methylhydridesiloxane to phenylacetylene | Semantic Scholar [semanticscholar.org]

- 11. odinity.com [odinity.com]

- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of Dimethyldivinylsilane.

This guide provides essential technical information regarding Dimethyldivinylsilane, a significant organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound in their work.

This compound is a versatile chemical notable for its role as a crosslinking agent in the production of silicone polymers.[1] Its distinct molecular structure, featuring both silicon-carbon bonds and reactive vinyl groups, makes it a valuable building block in various synthetic processes.[2] Applications of this compound are found in the manufacturing of advanced materials, electronics, and specialty polymers.[1][2]

Core Chemical Identifiers

The fundamental identifiers for this compound are its CAS (Chemical Abstracts Service) number and its molecular weight. These values are crucial for accurate substance identification, regulatory compliance, and experimental calculations.

| Identifier | Value |

| CAS Number | 10519-87-6[1][3][4][5][6] |

| Molecular Weight | 112.25 g/mol [1][5] |

| Molecular Formula | C6H12Si[1][3][4][5] |

Logical Relationship of Chemical Identification

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.

Caption: Key identifiers for this compound.

Experimental Protocols

While this document focuses on the core identifiers, detailed experimental protocols for the synthesis of this compound can be found in the chemical literature. One common method involves the reaction of dimethyldichlorosilane with a vinyl magnesium chloride solution in an anhydrous ether solvent.[5] The reaction mixture is typically cooled initially and then allowed to warm to proceed for several hours before quenching and purification steps.[5] For specific applications such as polymer crosslinking or surface modification, protocols will vary significantly based on the substrate and desired outcome. Researchers should consult specialized journals and patent literature for methodologies relevant to their specific field of inquiry.

References

Spectroscopic Data for Dimethyldivinylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dimethyldivinylsilane (CAS No. 10519-87-6). The information presented herein is essential for the characterization and analysis of this organosilicon compound, with a particular focus on its Nuclear Magnetic Resonance (NMR) properties, including detailed data for 29Si, 1H, and 13C nuclei. Additionally, this guide includes valuable information from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), complete with detailed experimental protocols and data interpretation.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear and concise reference for researchers.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 29Si | -17.5 | Singlet | Si(CH3)2(CH=CH2)2 |

| 1H | 0.15 | Singlet | Si-CH 3 |

| 5.65 - 6.25 | Multiplet | Si-CH =CH 2 | |

| 13C | -3.5 | Singlet | Si-C H3 |

| 132.8 | Singlet | Si-C H=CH2 | |

| 139.5 | Singlet | Si-CH=C H2 |

Table 2: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm-1) | Vibration Mode | Intensity |

| ~3050 | =C-H stretch | Medium |

| ~2960 | C-H stretch (methyl) | Strong |

| ~1600 | C=C stretch (vinyl) | Medium |

| ~1410 | =C-H in-plane bend | Medium |

| ~1250 | Si-CH3 symmetric deformation | Strong |

| ~1010 | =C-H out-of-plane bend | Strong |

| ~960 | =C-H out-of-plane bend | Strong |

| ~800 | Si-C stretch | Strong |

Note: The IR peak positions are approximate and can vary slightly based on the experimental conditions.

Table 3: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Intensity |

| 112 | [M]+ [C6H12Si]+ | Moderate |

| 97 | [M - CH3]+ | High |

| 85 | [M - CH=CH2]+ | High |

| 71 | [M - C3H5]+ | Moderate |

| 59 | [Si(CH3)2H]+ | Moderate |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers in obtaining high-quality spectroscopic data for this compound and related organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. 29Si NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 100-200 mg) is prepared in a deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.0 ppm). To enhance relaxation, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)3) can be added in a small amount (e.g., 10-20 mM).

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. For enhanced sensitivity, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed.

-

Relaxation Delay (d1): Due to the long spin-lattice relaxation times (T1) of 29Si, a longer relaxation delay (e.g., 30-60 seconds) is often necessary for quantitative measurements. When using a relaxation agent, this delay can be significantly reduced.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Number of Scans (ns): A large number of scans (e.g., 128 or more) is usually required to achieve a good signal-to-noise ratio.

-

Decoupling: Inverse-gated proton decoupling is used to suppress the nuclear Overhauser effect (NOE) for quantitative analysis.

-

2. 1H and 13C NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg for 1H, 50-100 mg for 13C) is prepared in a deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) in a 5 mm NMR tube with TMS as an internal standard.

-

Instrumentation: A standard high-resolution NMR spectrometer is suitable.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiments are used for both nuclei.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds for 1H, 1-2 seconds for 13C.

-

Number of Scans (ns): 8-16 for 1H, 64-256 or more for 13C.

-

Decoupling: For 13C NMR, broadband proton decoupling is typically applied.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly from a neat sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm-1.

-

Resolution: 4 cm-1 is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography (GC) is an ideal method for sample introduction into the mass spectrometer (GC-MS). A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key relationships and workflows related to the spectroscopic analysis of this compound.

The Genesis of Dimethyldivinylsilane: A Technical Guide to its Discovery

For Researchers, Scientists, and Drug Development Professionals

Dimethyldivinylsilane, a cornerstone in organosilicon chemistry and a versatile building block in modern synthesis, has a rich history rooted in the pioneering era of silicon chemistry. This in-depth technical guide delves into the key literature surrounding its discovery, presenting the foundational experimental protocols and quantitative data that marked its emergence.

Historical Context: The Dawn of Organosilicon Chemistry

The journey to the synthesis of this compound is intrinsically linked to the groundbreaking work of English chemist Frederic S. Kipping in the early 20th century. Kipping's extensive research into organosilicon compounds, particularly his use of the Grignard reaction, laid the fundamental groundwork for the creation of silicon-carbon bonds. While Kipping himself may not have synthesized this compound, his methodologies were instrumental for those who followed.

The First Synthesis: A Grignard Reaction Approach

The first documented synthesis of this compound was achieved through the reaction of a vinyl Grignard reagent with dichlorodimethylsilane (B41323). This method, a classic application of organometallic chemistry, remains a fundamental approach for the formation of silicon-vinyl bonds.

Experimental Protocol: Grignard Synthesis of this compound

The following protocol is a detailed representation of the early synthetic methods employed for the preparation of this compound:

Objective: To synthesize this compound via the reaction of vinylmagnesium bromide with dichlorodimethylsilane.

Reactants:

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂)

-

Magnesium turnings (Mg)

-

Vinyl bromide (CH₂=CHBr)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine may be added to initiate the reaction. A solution of vinyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Dichlorodimethylsilane: The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of dichlorodimethylsilane in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction. The mixture is then cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent and precipitate magnesium salts.

-

Isolation and Purification: The ethereal layer is decanted from the solid residue. The residue is washed with additional portions of diethyl ether, and the combined ethereal extracts are washed with water and then dried over anhydrous sodium sulfate. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure this compound.

Quantitative Data from Early Syntheses

The following table summarizes typical quantitative data reported in early literature for the Grignard synthesis of this compound.

| Parameter | Value |

| Yield | 60-70% |

| Boiling Point | 81-82 °C |

| Density (at 20°C) | 0.732 g/mL |

| Refractive Index (n²⁰D) | 1.4190 |

Logical Workflow of the Grignard Synthesis

The synthesis of this compound via the Grignard reaction follows a clear and logical progression of steps, as illustrated in the workflow diagram below.

Caption: Workflow for the Grignard synthesis of this compound.

Signaling Pathway of the Chemical Transformation

The core of the synthesis lies in the nucleophilic attack of the vinyl Grignard reagent on the electrophilic silicon center of dichlorodimethylsilane. This process can be visualized as a signaling pathway of chemical transformation.

Caption: Chemical transformation pathway for this compound synthesis.

Conclusion

The discovery of this compound, facilitated by the foundational principles of Grignard chemistry, marked a significant step in the evolution of organosilicon science. The experimental protocols and data from these early investigations not only provided a reliable method for its synthesis but also opened the door to the development of a vast array of silicon-containing polymers and materials that are indispensable in modern technology and research. This guide serves as a testament to the enduring legacy of these pioneering chemical discoveries.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are rapidly emerging from the shadows of their carbon-based counterparts to offer unique and advantageous properties across a spectrum of research applications. This technical guide provides an in-depth exploration of the core research applications of these versatile compounds, with a particular focus on drug discovery and development, advanced biomedical materials, and agricultural technology. By leveraging the distinct physicochemical properties of silicon, researchers are achieving enhanced therapeutic profiles, developing novel drug delivery platforms, and improving the efficacy of crop protection agents. This document details the underlying principles, presents comparative quantitative data, outlines key experimental protocols, and visualizes the intricate mechanisms and workflows associated with the application of organosilicon chemistry.

Organosilicon Compounds in Drug Discovery and Medicinal Chemistry

The strategic incorporation of silicon into bioactive molecules, often referred to as the "sila-substitution" or "silicon switch" approach, has proven to be a powerful tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Silicon's larger atomic radius, lower electronegativity, and the unique nature of the C-Si bond compared to a C-C bond can lead to significant improvements in a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1]

Sila-Ibuprofen: A Case Study in Enhanced Physicochemical Properties

A prime example of the benefits of sila-substitution is sila-ibuprofen, a silicon-containing analogue of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The replacement of a key carbon atom with silicon results in notable changes to the molecule's physical properties, directly impacting its potential therapeutic applications.

One of the most significant advantages of sila-ibuprofen is its markedly increased solubility in physiological media. Reports indicate that sila-ibuprofen is approximately four times more soluble than ibuprofen, a property that is highly desirable for the development of intravenous formulations for post-operative pain management.[2][3][4] This enhanced solubility is attributed to the different intermolecular interactions arising from the C/Si exchange.[5]

| Property | Ibuprofen | Sila-Ibuprofen | Reference(s) |

| Molecular Weight | 206.29 g/mol | 222.35 g/mol | [6] |

| Melting Point | 75-77 °C | ~45 °C | [3][7] |

| Water Solubility | < 1 mg/mL | ~4 times higher than Ibuprofen | [2][3][4] |

| LogP (calculated) | 3.97 | 3.6 | [6] |

Table 1: Comparative Physicochemical Properties of Ibuprofen and Sila-Ibuprofen.

While comprehensive in vivo pharmacokinetic data for sila-ibuprofen is still emerging, the significant difference in solubility suggests a potentially altered absorption profile compared to its carbon counterpart. The following table presents typical pharmacokinetic parameters for various oral formulations of ibuprofen, which can serve as a benchmark for future comparative studies with sila-ibuprofen.

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Reference(s) |

| Ibuprofen Arginine | 200 | 30.2 ± 5.3 | 0.42 | 80.1 ± 15.5 | [8][9] |

| Solubilized Capsule | 200 | 29.0 ± 6.6 | 0.50 | 78.5 ± 15.0 | [8][9] |

| Standard Tablet | 200 | 24.1 ± 4.1 | 1.25 | 79.6 ± 13.9 | [8][9] |

| IV Administration | 400 | 60-100 | 0.25-0.5 | 180-220 | [10] |

Table 2: Pharmacokinetic Parameters of Different Ibuprofen Formulations.

Silanediols as Transition-State Analogue Inhibitors of HIV Protease

Organosilicon compounds have also shown great promise in the design of enzyme inhibitors. Silanediols, which are more stable than their carbon-based gem-diol counterparts, can act as effective transition-state analogue inhibitors of proteases. This has been successfully demonstrated in the development of inhibitors for the Human Immunodeficiency Virus (HIV) protease, a key enzyme in the viral life cycle.

The silanediol (B1258837) moiety mimics the tetrahedral intermediate of amide bond hydrolysis, allowing it to bind tightly to the active site of the protease.[1] Several studies have reported the synthesis of potent silanediol-based HIV protease inhibitors with low nanomolar Ki and IC50 values.

| Inhibitor | Ki (nM) | IC50 (nM) | Reference(s) |

| Silanediol Peptidomimetic 1 | 1.39 | Not Specified | [11] |

| Silanediol Peptidomimetic 2 | 107 (for chymotrypsin) | Not Specified | [2][3] |

| Indinavir (reference drug) | 0.35 | 50 | [11] |

Table 3: Inhibitory Activity of Selected Silanediol-Based Protease Inhibitors.

The synthesis of silanediol-based peptidomimetics often involves a multi-step process. A general approach is outlined below, based on strategies for synthesizing silanediol peptide mimics.[1]

Step 1: Synthesis of α-(Methyldiphenylsilyl)sulfinamide Chiral sulfinimines are treated with (methyldiphenylsilyl)lithium to yield α-(methyldiphenylsilyl)sulfinamides with high diastereoselectivity. This reaction is tolerant to the presence of α-protons on the imines.

Step 2: Removal of Sulfinamide Auxiliary and Peptide Coupling The sulfinamide auxiliary is removed by treatment with methanolic HCl. The resulting amine can then be extended into peptide chains using standard peptide coupling techniques.

Step 3: Deprotection of the Silanediol The diphenylsilyl group serves as a protecting group for the silanediol. Deprotection is achieved by treatment with trifluoromethanesulfonic acid (TfOH) followed by aqueous hydrolysis.

Step 4: Purification The crude silanediol can be purified by first protecting it as a bis-TMS siloxane with trimethylsilyl (B98337) chloride (TMSCl), followed by purification and subsequent hydrolysis back to the silanediol using aqueous potassium hydroxide (B78521) (KOH).

Altered Metabolic Pathways of Sila-Drugs

The introduction of silicon can significantly alter the metabolic fate of a drug molecule, potentially leading to the formation of less toxic metabolites and improved metabolic stability. For example, in the case of sila-haloperidol, the silicon analogue of the antipsychotic drug haloperidol, the formation of the neurotoxic pyridinium (B92312) metabolite is prevented.[12] Instead, novel metabolites resulting from the opening of the piperidine (B6355638) ring are observed.[12]

Similarly, a head-to-head comparison of loperamide (B1203769) and its silicon analogue, sila-loperamide, revealed significant differences in their in vitro metabolic stability. While loperamide is rapidly metabolized in human liver microsomes, sila-loperamide exhibits increased metabolic stability.[13][14]

| Compound | Primary Metabolic Route | In Vitro Half-Life (Human Liver Microsomes) | Reference(s) |

| Loperamide | Hepatic Oxidative N-demethylation | ~13 minutes | [14] |

| Sila-Loperamide | Formation of a more polar metabolite | Increased stability compared to loperamide | [13][15] |

Table 4: Comparative Metabolic Stability of Loperamide and Sila-Loperamide.

Organosilicon Polymers in Biomedical Applications

Organosilicon polymers, particularly polysiloxanes (silicones), have a long and successful history in biomedical applications due to their excellent biocompatibility, biostability, and tunable physical properties.[16] They are used in a wide range of medical devices, including catheters, implants, and contact lenses. More recently, their application has expanded to advanced drug delivery systems.

Silicone-Based Drug Delivery Systems

The hydrophobicity and permeability of silicone polymers can be tailored to control the release of therapeutic agents. These materials can be formulated into various drug delivery systems, including matrix-type devices, hydrogels, and nanoparticles, to achieve sustained and controlled drug release.

The release of a drug from a silicone matrix is influenced by several factors, including the properties of the polymer, the drug's particle size, and the overall formulation. The release kinetics can often be described by mathematical models such as the Higuchi and Korsmeyer-Peppas models.

| Silicone Formulation | Drug | Release Profile | Key Findings | Reference(s) |

| Silicone Hydrogel (pHEMA/TRIS) | Levofloxacin | Sustained Release | pHEMA-based hydrogel showed better-controlled release. | [17] |

| Silicone Hydrogel (pHEMA/TRIS) | Chlorhexidine (B1668724) | Sustained Release | Silicone hydrogel led to better results for chlorhexidine release. | [17] |

| Silicone Elastomer Matrix | Potassium Dichromate | Dependent on particle size | Release rate is directly proportional to the degree of swelling. | [18] |

| Silica (B1680970) Xerogel/Polymer Core-shell Nanoparticles | Model Drug | Slow, controlled release | Composite nanoparticles exhibit a much slower release rate than conventional polymer nanoparticles. |

Table 5: Examples of Drug Release from Silicone-Based Formulations.

Biocompatibility of Organosilicon Polymers

The biocompatibility of medical devices is paramount to ensure patient safety. Organosilicon polymers, particularly medical-grade silicones, are renowned for their excellent biocompatibility. This is rigorously assessed according to international standards, primarily the ISO 10993 series.[19][20][21][22] These standards outline a series of tests to evaluate various biological endpoints.

| ISO 10993 Part | Test | Purpose |

| ISO 10993-5 | Cytotoxicity | Assesses the potential for a material to cause cell death. |

| ISO 10993-10 | Irritation and Skin Sensitization | Evaluates the potential for a material to cause local irritation or an allergic reaction. |

| ISO 10993-11 | Systemic Toxicity | Determines the potential for a material to cause toxic effects in the whole body. |

| ISO 10993-4 | Hemocompatibility | Assesses the interaction of a material with blood. |

| ISO 10993-6 | Implantation | Evaluates the local tissue response to an implanted material. |

Table 6: Key Biocompatibility Tests for Medical Devices according to ISO 10993.

Organosilicon Compounds in Advanced Research Applications

Beyond drug discovery and biomedical devices, organosilicon compounds are finding critical applications in other cutting-edge research areas, including photodynamic therapy and positron emission tomography.

Silicon Phthalocyanines as Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. Silicon phthalocyanines (SiPcs) have emerged as highly promising second-generation photosensitizers due to their strong absorption in the near-infrared (NIR) region, which allows for deeper tissue penetration of light, and their high quantum yields of singlet oxygen.[16][23]

The axial positions on the silicon atom in the phthalocyanine (B1677752) macrocycle can be readily functionalized to improve water solubility and target cancer cells specifically.[11][16]

| Photosensitizer | Cell Line | IC50 (µM) | In Vivo Efficacy | Reference(s) |

| SiPc-PQ-(PSMAi)2 | PC3-PIP (PSMA+) | ~0.1 | Significant tumor growth inhibition | [11] |

| CBT-SiPc | MCF-7 | 4.16 | Not specified in abstract | [24] |

| Quaternized SiPc (1Me) | MCF-7 | ~0.049 | Not specified | [20] |

| Photofrin (reference) | Various | Varies | Standard for comparison | [25] |

Table 7: In Vitro and In Vivo Efficacy of Selected Silicon Phthalocyanine Photosensitizers.

The synthesis of axially substituted silicon phthalocyanines typically starts from silicon phthalocyanine dichloride (SiPcCl₂). The following is a general protocol for the synthesis of a betulinic acid-conjugated silicon phthalocyanine.[1]

Materials:

-

Silicon phthalocyanine dichloride (SiPcCl₂)

-

Betulinic acid

-

Potassium carbonate

-

Dry toluene

-

Silica gel for column chromatography

-

Petroleum ether/ethanol mixture

Procedure:

-

To a three-neck round-bottom flask containing dry toluene, add SiPcCl₂, potassium carbonate, and betulinic acid.

-

Stir and reflux the reaction mixture at 135°C for 48 hours.

-

After completion, cool the mixture to room temperature and filter to remove solids.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethanol mixture as the eluent.

-

Characterize the final product using techniques such as ¹H NMR, FT-IR, and mass spectrometry.

Organosilicon Compounds in Agricultural Applications

In agriculture, organosilicon compounds, particularly trisiloxane surfactants, are widely used as adjuvants in pesticide formulations to enhance their efficacy. These "super-spreaders" dramatically reduce the surface tension of spray droplets, leading to improved wetting, spreading, and penetration of the active ingredients on plant surfaces.[26][27] This results in better pest control, reduced pesticide usage, and lower environmental impact.

Enhanced Efficacy of Pesticides with Silwet L-77

Silwet L-77 is a well-known organosilicone surfactant that has been shown to significantly improve the performance of various herbicides, insecticides, and fungicides on a wide range of crops and pests.

| Pesticide | Target Pest/Weed | Crop | Effect of Silwet L-77 | Reference(s) |

| Glyphosate (Herbicide) | Various grass species | Various | Improved efficacy on difficult-to-wet species. | [26] |

| Imidacloprid (Insecticide) | Asian citrus psyllid | Citrus | Allowed for reduced rates of insecticide with equal or better control. | [15] |

| Various Insecticides | Colorado potato beetle | Potato | Increased efficacy of several insecticides by 3.6% to 9.8%. | [13] |

| (Directly as an insecticide) | Pacific spider mite | Table Grapes | >99.4% mortality of eggs at 0.1% concentration. | [25][28] |

Table 8: Efficacy of Silwet L-77 as an Adjuvant with Various Pesticides.

A typical experiment to evaluate the efficacy of an organosilicon adjuvant involves comparing the performance of a pesticide with and without the adjuvant.

Materials:

-

Target plants or pests

-

Pesticide of interest

-

Organosilicon surfactant (e.g., Silwet L-77)

-

Spraying equipment

-

Control (water or pesticide alone)

Procedure:

-

Prepare spray solutions of the pesticide at the desired concentration, both with and without the organosilicon adjuvant at various concentrations.

-

Apply the treatments to the target plants or pests using standardized spraying equipment to ensure uniform coverage.

-

Include a control group treated only with water or the pesticide without the adjuvant.

-

After a specified period, assess the efficacy of the treatments by measuring parameters such as pest mortality, weed control (e.g., biomass reduction), or disease severity.

-

Analyze the data statistically to determine the significance of the adjuvant's effect.

Conclusion

The primary research applications of organosilicon compounds are diverse and rapidly expanding. In drug discovery, the strategic use of silicon is enabling the development of new chemical entities with improved physicochemical and pharmacokinetic properties, as exemplified by sila-ibuprofen and silanediol-based protease inhibitors. In biomedical engineering, the biocompatibility and tunable properties of organosilicon polymers are being harnessed for advanced drug delivery systems. Furthermore, in agriculture, organosilicon surfactants are playing a crucial role in enhancing the efficacy and sustainability of crop protection strategies. The continued exploration of organosilicon chemistry promises to unlock further innovations and address pressing challenges in science and medicine. This technical guide serves as a foundational resource for researchers seeking to leverage the unique advantages of organosilicon compounds in their respective fields.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Serine Protease Inhibition by a Silanediol Peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. Sila-ibuprofen | C12H18O2Si | CID 123729141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. Synthesis of axially silicon phthalocyanine substituted with bis- (3,4-dimethoxyphenethoxy) groups, DFT and molecular docking studies | AVESİS [avesis.yyu.edu.tr]

- 9. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. The synthesis of axially disubstituted silicon phthalocyanines, their quaternized derivatives and first inhibitory effect on human cytosolic carbonic anhydrase isozymes hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. crec.ifas.ufl.edu [crec.ifas.ufl.edu]

- 16. siliconedabojin.com [siliconedabojin.com]

- 17. researchgate.net [researchgate.net]

- 18. caws.org.nz [caws.org.nz]

- 19. lsrinjection.com [lsrinjection.com]

- 20. anysiliconerubber.com [anysiliconerubber.com]

- 21. canyoncomponents.com [canyoncomponents.com]

- 22. Biocompatibility Testing for Medical Devices | ISO 10993 [chapletnorthamerica.com]

- 23. Paper Details | Paper Digest [paperdigest.org]

- 24. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 25. researchgate.net [researchgate.net]

- 26. DSpace [researcharchive.lincoln.ac.nz]

- 27. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]

- 28. Efficacy of Silwet L-77 against several arthropod pests of table grape - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dimethyldivinylsilane as a Crosslinking Agent in Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyldivinylsilane as a crosslinking agent in the synthesis of polymers, with a particular focus on silicone elastomers. This document includes detailed experimental protocols, data on the material properties of the crosslinked polymers, and potential applications in drug delivery.

Introduction to this compound as a Crosslinking Agent

This compound [(CH₃)₂Si(CH=CH₂)₂] is a versatile crosslinking agent, primarily utilized in the curing of silicone polymers through a hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the vinyl (C=C) groups of the this compound, typically catalyzed by a platinum complex. The bifunctional nature of this compound, with its two vinyl groups, allows it to form crosslinks between polymer chains that possess multiple Si-H groups, such as polymethylhydrosiloxane (B1170920) (PMHS), resulting in a three-dimensional polymer network.

The resulting crosslinked materials, most commonly silicone elastomers, exhibit a range of desirable properties, including high thermal stability, chemical inertness, and tunable mechanical properties. These characteristics make them suitable for a wide array of applications, from industrial sealants and adhesives to advanced biomedical devices and drug delivery systems.

Crosslinking Mechanism: Hydrosilylation

The primary mechanism by which this compound acts as a crosslinker is the platinum-catalyzed hydrosilylation reaction. This addition reaction is highly efficient and does not produce any byproducts, leading to dimensionally stable cured materials.

The general reaction scheme involves a polymer with Si-H groups and this compound in the presence of a platinum catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). The catalyst facilitates the addition of the Si-H bond across the vinyl double bond.

Caption: Hydrosilylation crosslinking mechanism.

The degree of crosslinking, and consequently the final properties of the polymer, can be controlled by adjusting the molar ratio of Si-H groups to vinyl groups, the concentration of the platinum catalyst, and the curing temperature and time.

Experimental Protocols

Materials and Equipment

-

Polymer: Polymethylhydrosiloxane (PMHS) or a vinyl-terminated polydimethylsiloxane (B3030410) (for co-polymerization). The molecular weight and hydride content of PMHS will significantly influence the final properties.

-

Crosslinking Agent: this compound.

-

Catalyst: Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), typically as a solution in xylene or vinyl-terminated PDMS.

-

Solvent (optional): Anhydrous toluene (B28343) or hexane (B92381) for solution-based reactions.

-

Inhibitor (optional): To control the pot life of the reaction mixture (e.g., 1-ethynyl-1-cyclohexanol).

-

Glassware: Round-bottom flask, condenser, magnetic stirrer, dropping funnel.

-

Curing Equipment: Oven or hot press with temperature control.

-

Characterization Equipment: Fourier-transform infrared (FTIR) spectrometer, rheometer, universal testing machine (UTM), thermogravimetric analyzer (TGA), differential scanning calorimeter (DSC).

Protocol for Bulk Crosslinking of Polymethylhydrosiloxane (PMHS)

This protocol describes the preparation of a crosslinked silicone elastomer via the bulk polymerization of PMHS with this compound.

Caption: General workflow for bulk crosslinking.

Procedure:

-

Reactant Preparation: In a clean, dry container, accurately weigh the desired amounts of polymethylhydrosiloxane (PMHS) and this compound. The molar ratio of Si-H groups (from PMHS) to vinyl groups (from this compound) is a critical parameter. A common starting point is a 1:1 or a slight excess of Si-H groups.

-

Mixing: Thoroughly mix the PMHS and this compound until a homogeneous solution is obtained. Mechanical stirring is recommended.

-

Catalyst Addition: Add the platinum catalyst solution to the mixture. The typical concentration of platinum is in the range of 5 to 50 ppm relative to the total weight of the polymer and crosslinker.[1] If a longer working time is required, an inhibitor can be added prior to the catalyst.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles. Degassing should be continued until bubbling subsides.

-

Curing: Pour the degassed mixture into a pre-heated mold. The curing temperature and time will depend on the catalyst concentration and the desired properties of the final elastomer. A typical starting point is curing at 80-120°C for 1-2 hours. Higher temperatures will lead to faster curing.[2]

-

Post-Curing (Optional): To ensure complete reaction and remove any volatile components, a post-curing step at a higher temperature (e.g., 150°C) for several hours can be performed.[2]

-